molecular formula C11H16N4O B8111114 N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

Cat. No.: B8111114
M. Wt: 220.27 g/mol
InChI Key: ACEKRRXDVNTOTL-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[44]nonan-3-amine is a complex organic compound featuring a pyrimidine ring fused with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction. This step often involves the reaction of a halogenated pyrimidine with the spirocyclic core in the presence of a base like potassium carbonate.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the spirocyclic core, potentially leading to the formation of dihydropyrimidine or reduced spirocyclic derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted pyrimidine derivatives, reduced spirocyclic compounds, and oxidized amine derivatives.

Scientific Research Applications

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4

    Medicinal Chemistry: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used in studies investigating the role of spirocyclic structures in biological systems, including their interaction with enzymes and receptors.

    Chemical Biology: It can be employed as a probe to study the mechanisms of action of pyrimidine-based drugs and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the spirocyclic core may provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-2-amine
  • N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-4-amine
  • N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-5-amine

Uniqueness

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is unique due to the specific positioning of the amine group at the 3-position of the spirocyclic core. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-pyrimidin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-13-10(14-4-1)15-9-6-11(16-7-9)2-5-12-8-11/h1,3-4,9,12H,2,5-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEKRRXDVNTOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(CO2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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